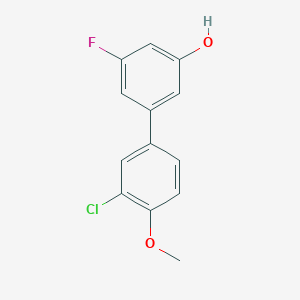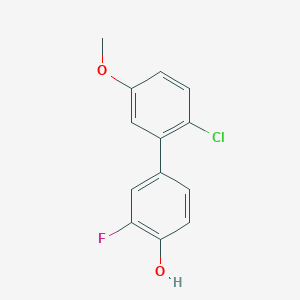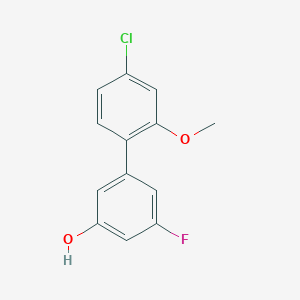
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is a phenolic compound with a wide range of applications. This compound is widely used in scientific research and has been studied in various fields, including biochemistry, physiology, and pharmacology. It is an important tool for understanding the mechanism of action of various biological processes.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is used in a variety of scientific research applications. It has been used to study the mechanism of action of various biological processes, such as protein folding and enzyme activity. It has also been used to study the effects of drugs on the body, as well as the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the activity of other enzymes. Additionally, it is believed to interact with certain receptors, which can influence the activity of other receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed that the compound can interact with certain receptors, which can influence the activity of other receptors. Additionally, it is believed that the compound can interact with certain enzymes, which can affect the activity of other enzymes.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) in lab experiments include its high purity, which allows for more accurate results, and its ability to interact with certain receptors and enzymes. The limitations of using this compound in lab experiments include its potential toxicity and its limited availability.
Future Directions
The potential future directions for 5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted into its potential toxicity and its potential uses in other fields, such as agriculture and food science.
Synthesis Methods
5-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by the reaction of 3-chloro-4-methoxyphenol and 3-fluorobenzene. This reaction is conducted in the presence of a catalyst, such as sulfuric acid, and the resulting product is purified by recrystallization. The purification process is important to remove any impurities that may have been formed during the reaction.
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-3-2-8(6-12(13)14)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWGZDYQCCNFRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684415 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-46-0 |
Source


|
| Record name | 3'-Chloro-5-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)






